

# A Comparative Guide to the Crystal Structures of 2-Bromoanthraquinone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Bromoanthraquinone**

Cat. No.: **B1267325**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of **2-Bromoanthraquinone** Derivatives with Supporting Experimental Data.

This guide provides a detailed comparison of the crystal structures of two **2-bromoanthraquinone** derivatives: 2-bromo-1,4-dihydroxy-9,10-anthraquinone and 1,5-diamino-2,6-dibromo-9,10-anthraquinone. The structural data, obtained through single-crystal X-ray diffraction, offers valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds. This information is crucial for understanding their physicochemical properties and for guiding the design of new derivatives with tailored functionalities for applications in materials science and drug discovery.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	2-Bromo-1,4-dihydroxy-9,10-anthraquinone[1]	1,5-Diamino-2,6-dibromo-9,10-anthraquinone[2]
Chemical Formula	C <sub>14</sub> H <sub>7</sub> BrO <sub>4</sub>	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	319.11 g/mol	396.04 g/mol
Crystal System	Orthorhombic	Triclinic
Space Group	Pca2 <sub>1</sub>	P-1
a (Å)	18.977(3)	4.4177(1)
b (Å)	3.7811(4)	6.2240(2)
c (Å)	15.5047(18)	11.8410(3)
α (°)	90	94.455(2)
β (°)	90	99.970(2)
γ (°)	90	100.859(2)
Volume (Å <sup>3</sup> )	1112.5(2)	312.87(2)
Z	4	1
Key Intramolecular Interactions	O-H…O hydrogen bonds	N-H…O and N-H…Br hydrogen bonds[2]
Key Intermolecular Interactions	C-H…O hydrogen bonds, Br…O contacts, π-π stacking[1]	N-H…O hydrogen bonds, C=O…π and Br…Br contacts[2]

## Experimental Protocols

### Synthesis of 2-Bromoanthraquinone Derivatives

A general method for the synthesis of bromoanthraquinone derivatives involves the bromination of the corresponding anthraquinone precursor.

**Synthesis of 2-Bromo-1,4-dihydroxy-9,10-anthraquinone:** This derivative was obtained from an attempt to brominate 1,4-dipropoxy-9,10-anthraquinone with elemental bromine in acetic acid, which resulted in a complex mixture of products containing the title compound.[1]

Synthesis of 1,5-Diamino-2,6-dibromo-9,10-anthraquinone: The synthesis of this compound is achieved through the bromination of 1,5-diaminoanthra-9,10-quinone. The reaction is typically carried out using bromine in acetic acid.[2]

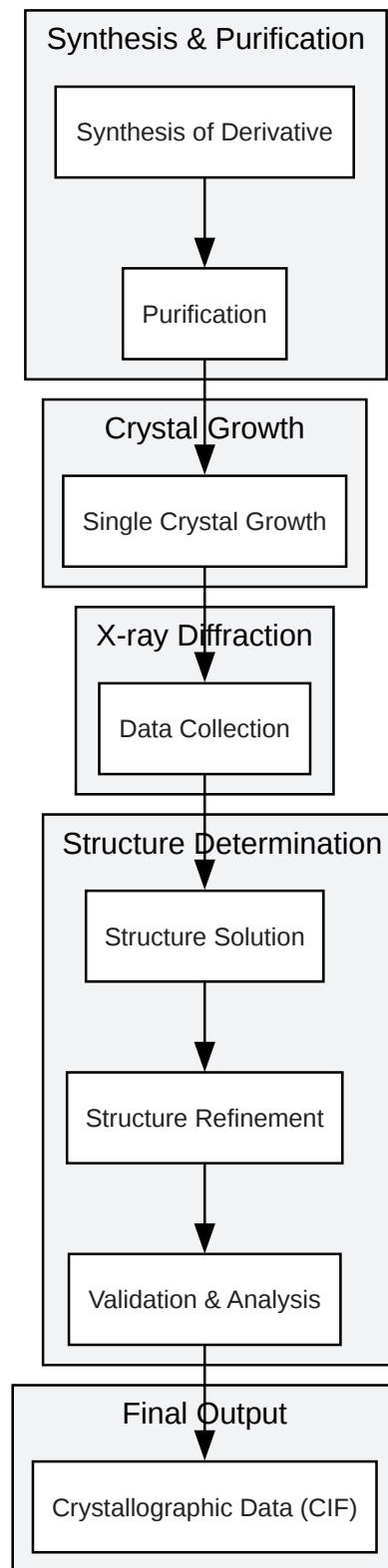
## Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure for these compounds follows a standardized workflow.

- Crystal Growth: Single crystals of the **2-bromoanthraquinone** derivative suitable for X-ray diffraction are grown. A common method is the slow evaporation of a solution of the compound in an appropriate solvent. For example, red platelets of 2-bromo-1,4-dihydroxy-9,10-anthraquinone were obtained by the slow evaporation of a chloroform solution.
- Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is collected by a detector as the crystal is rotated. For 2-bromo-1,4-dihydroxy-9,10-anthraquinone, data was collected on a Rigaku R-AXIS RAPID diffractometer.[1] For 1,5-diamino-2,6-dibromo-9,10-anthraquinone, a Bruker APEXII CCD area-detector diffractometer was used.[2]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

## Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **2-bromoanthraquinone** derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of 2-bromo-1,4-dihydroxy-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Diamino-2,6-dibromo-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Crystal Structures of 2-Bromoanthraquinone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267325#crystal-structure-analysis-of-2-bromoanthraquinone-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

